3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one
Overview
Description
3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyridine moiety, which is further connected to an indole core through a methylene bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-morpholin-4-ylpyridin-3-amine, which is then subjected to various chemical transformations to introduce the indole moiety and form the final compound. Key steps in the synthesis may include:
Formation of 6-morpholin-4-ylpyridin-3-amine: This can be achieved by reacting morpholine with a suitable pyridine derivative under controlled conditions.
Introduction of the Indole Core: The indole moiety can be introduced through a condensation reaction with an appropriate indole precursor.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge connecting the pyridine and indole units, often through a condensation reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
6-morpholin-4-ylpyridin-3-amine: A precursor in the synthesis of the target compound, sharing the morpholine and pyridine moieties.
Indole derivatives: Compounds containing the indole core, which may exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in similar research applications.
Uniqueness
3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one is unique due to the combination of the morpholine, pyridine, and indole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18-15(14-3-1-2-4-16(14)20-18)11-13-5-6-17(19-12-13)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNNSCJWHIHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372288 | |
Record name | 3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883945-05-9 | |
Record name | 3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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